molecular formula C10H10F3NO B13709609 8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline

8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline

Cat. No.: B13709609
M. Wt: 217.19 g/mol
InChI Key: PSEBVTDNBYLYKF-UHFFFAOYSA-N
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Description

8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline is a chemical compound characterized by the presence of a hydroxy group and a trifluoromethyl group attached to a tetrahydroquinoline ring

Preparation Methods

The synthesis of 8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Hydroxylation: Introduction of the hydroxy group at the 8th position.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalytic processes and controlled reaction environments.

Chemical Reactions Analysis

8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxy group or alter the quinoline ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) are commonly used.

Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with altered functional groups or ring structures.

Scientific Research Applications

8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and trifluoromethyl groups play crucial roles in binding to these targets, influencing their activity and pathways involved in biological processes.

Comparison with Similar Compounds

Similar compounds include other hydroxy and trifluoromethyl-substituted quinolines and tetrahydroquinolines. Compared to these, 8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds are:

  • 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane
  • 8-Hydroxy-8-methyl-tridecanoate

These compounds share some structural similarities but differ in their functional groups and overall reactivity, making this compound a unique entity in its class.

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

8-(trifluoromethyl)-6,7-dihydro-5H-quinolin-8-ol

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)9(15)5-1-3-7-4-2-6-14-8(7)9/h2,4,6,15H,1,3,5H2

InChI Key

PSEBVTDNBYLYKF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C1)(C(F)(F)F)O)N=CC=C2

Origin of Product

United States

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